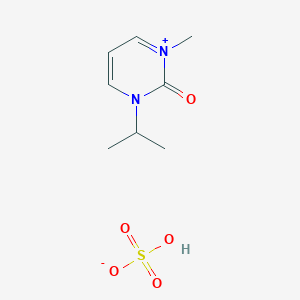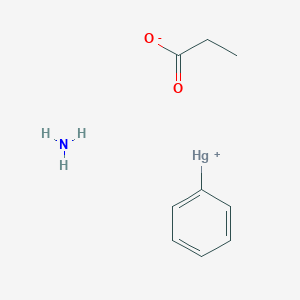
1-Methyl-2-oxo-3-(propan-2-yl)-2,3-dihydropyrimidin-1-ium hydrogen sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-2-oxo-3-(propan-2-yl)-2,3-dihydropyrimidin-1-ium hydrogen sulfate is a chemical compound with a unique structure that includes a dihydropyrimidin-1-ium core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-oxo-3-(propan-2-yl)-2,3-dihydropyrimidin-1-ium hydrogen sulfate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of a suitable aldehyde with a urea derivative in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is isolated through crystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated to the desired temperature. The reaction mixture is then cooled, and the product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-2-oxo-3-(propan-2-yl)-2,3-dihydropyrimidin-1-ium hydrogen sulfate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydro derivatives.
Scientific Research Applications
1-Methyl-2-oxo-3-(propan-2-yl)-2,3-dihydropyrimidin-1-ium hydrogen sulfate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Methyl-2-oxo-3-(propan-2-yl)-2,3-dihydropyrimidin-1-ium hydrogen sulfate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-2-oxo-3-(propan-2-yl)-2,3-dihydropyrimidin-1-ium chloride
- 1-Methyl-2-oxo-3-(propan-2-yl)-2,3-dihydropyrimidin-1-ium nitrate
Uniqueness
1-Methyl-2-oxo-3-(propan-2-yl)-2,3-dihydropyrimidin-1-ium hydrogen sulfate is unique due to its specific sulfate counterion, which can influence its solubility, stability, and reactivity compared to other similar compounds with different counterions.
Properties
CAS No. |
54424-38-3 |
|---|---|
Molecular Formula |
C8H14N2O5S |
Molecular Weight |
250.27 g/mol |
IUPAC Name |
hydrogen sulfate;1-methyl-3-propan-2-ylpyrimidin-1-ium-2-one |
InChI |
InChI=1S/C8H13N2O.H2O4S/c1-7(2)10-6-4-5-9(3)8(10)11;1-5(2,3)4/h4-7H,1-3H3;(H2,1,2,3,4)/q+1;/p-1 |
InChI Key |
VANWEDQWXZXHGP-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)N1C=CC=[N+](C1=O)C.OS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Chloro-2,7,7-trimethylbicyclo[4.1.1]oct-2-ene](/img/structure/B14642994.png)

![N-[2-(9H-Xanthen-9-YL)ethyl]formamide](/img/structure/B14643001.png)




![4-Methyl-6-{1-[(naphthalen-1-yl)amino]ethylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14643027.png)
![N-[5-(Propan-2-yl)-1,2-oxazol-3-yl]morpholine-4-carboxamide](/img/structure/B14643034.png)
![2-Amino-3a,4,9,9a-tetrahydronaphtho[2,3-d][1,3]oxazol-8-ol](/img/structure/B14643040.png)



